REACTION_CXSMILES
|
C[N:2](CC1CCCCC1=O)C.C1(=O)CCCC1.[O:18]=[C:19]1[CH2:23][CH2:22][CH2:21][CH:20]1[CH2:24][CH:25]1[CH2:30][CH2:29][CH2:28][CH2:27][C:26]1=[O:31]>>[O:18]=[C:19]1[CH2:23][CH2:22][CH2:21][CH:20]1[CH2:24][CH:25]1[CH2:30][CH2:29][CH2:28][CH2:27][C:26]1=[O:31].[CH2:21]1[C:20]2[C:19](=[N:2][C:26]3[CH2:27][CH2:28][CH2:29][CH2:30][C:25]=3[CH:24]=2)[CH2:23][CH2:22]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CC1C(CCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C(CCC1)CC1C(CCCC1)=O
|
Name
|
( 6 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is isolated as a colourless oil in 80% yield b.p. 92°/0.05 mm
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(CCC1)CC1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Name
|
|
Type
|
product
|
Smiles
|
C1CCC2=NC=3CCCCC3C=C21
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[N:2](CC1CCCCC1=O)C.C1(=O)CCCC1.[O:18]=[C:19]1[CH2:23][CH2:22][CH2:21][CH:20]1[CH2:24][CH:25]1[CH2:30][CH2:29][CH2:28][CH2:27][C:26]1=[O:31]>>[O:18]=[C:19]1[CH2:23][CH2:22][CH2:21][CH:20]1[CH2:24][CH:25]1[CH2:30][CH2:29][CH2:28][CH2:27][C:26]1=[O:31].[CH2:21]1[C:20]2[C:19](=[N:2][C:26]3[CH2:27][CH2:28][CH2:29][CH2:30][C:25]=3[CH:24]=2)[CH2:23][CH2:22]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CC1C(CCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C(CCC1)CC1C(CCCC1)=O
|
Name
|
( 6 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is isolated as a colourless oil in 80% yield b.p. 92°/0.05 mm
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(CCC1)CC1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Name
|
|
Type
|
product
|
Smiles
|
C1CCC2=NC=3CCCCC3C=C21
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |